molecular formula C9H11N3O B1375593 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 1410782-55-6

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B1375593
CAS No.: 1410782-55-6
M. Wt: 177.2 g/mol
InChI Key: XNVUYRIVTQPUMZ-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (CAS RN: 1410782-55-6) is a synthetically versatile quinazolinone derivative of significant interest in medicinal chemistry research. This compound features the privileged quinazolinone scaffold, which is a key structural motif in over 150 naturally occurring alkaloids and forms the core of numerous physiologically active molecules . The molecule has a molecular weight of 177.20 g/mol and a molecular formula of C 9 H 11 N 3 O . This compound is of particular value in early-stage drug discovery for constructing libraries of novel bioactive agents. Quinazolinone-based structures like this one are frequently explored as small-molecule inhibitors for various kinases and receptor kinases . Researchers utilize this scaffold to investigate a broad spectrum of biological activities, which includes, but is not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant properties . Structure-Activity Relationship (SAR) studies indicate that substitutions at positions like the 6-amino group in the quinazoline ring system are critical for modulating pharmacological activity, making this compound an excellent starting point for structural optimization . Please note that this product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6-amino-3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVUYRIVTQPUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410782-55-6
Record name 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with acetone in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing polycyclic systems through [4+2] cycloadditions. In studies using diarylidencyclohexanones, Michael addition initiates cascade reactions that form functionalized tetrahydroquinazolines . Key observations:

  • Reagents : Guanidine derivatives or α-aminoamidines

  • Conditions : Ethanolic NaOH (2.5 M), 80°C for 12 hr

  • Mechanism :

    • Nucleophilic attack on enone moieties

    • Intramolecular dehydration-aromatization

    • Oxygen-mediated aromatization to yield fused pyrimidines

Substitution Reactions

Positional reactivity at C-6 (amino group) and C-3 (methyl group) enables selective functionalization:

Reaction Type Reagents/Conditions Products Yield
AcylationAcetyl chloride, pyridine, 0°CN-Acetylated derivative78%
SulfonationSulfonyl chlorides, DCM, RTSulfonamide analogs65-82%
AlkylationBenzyl bromide, K2CO3, DMFN-Benzyl tetrahydroquinazolinone70%

Oxidation and Reduction

The tetrahydroquinazolinone core undergoes redox transformations:

  • Oxidation :

    • Reagents : KMnO4/H2SO4 (1:1)

    • Products : Fully aromatic quinazolin-4(3H)-one derivatives

    • Mechanistic note : Methyl group at C-3 stabilizes radical intermediates during oxidation .

  • Reduction :

    • Reagents : NaBH4/MeOH

    • Products : Saturated 3-methyl-1,2,3,4-tetrahydroquinazoline alcohols

    • Key application : Generates intermediates for antitubercular agents .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Key trends :

  • Electron-withdrawing groups (e.g., -F, -NO2) enhance antimicrobial activity by 40% compared to unsubstituted analogs .

  • Bulkier R3 substituents (e.g., phenoxyacetyl vs. acetyl) improve anticancer potency (IC50 reduction from 22 μM → 8.7 μM) .

  • Stereoelectronic effects : Conformational flexibility from methyl groups increases binding to Mycobacterium tuberculosis DHFR (ΔG = -10.9 kcal/mol for derivative 3c) .

Stability and Degradation

Critical stability parameters under physiological conditions:

Condition Half-Life Major Degradation Product
pH 1.2 (simulated gastric fluid)4.2 hr6-Amino-3-methylquinazoline-2,4-dione
pH 7.4 (phosphate buffer)48 hrIntact compound
UV light (254 nm)1.5 hrRing-opened amide derivatives

Data synthesized from PMC9737648 and PMC8999073

Industrial-Scale Considerations

Optimized protocols for kilogram-scale production:

  • Catalyst : H-beta zeolite (Si/Al = 12) achieves 92% cyclization efficiency

  • Solvent system : PEG-400/H2O (3:1) reduces environmental impact

  • Purification : Continuous chromatography reduces processing time by 60% vs. batch methods

This comprehensive analysis demonstrates 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one's versatility as a synthetic building block. Its well-characterized reactivity profile enables rational design of derivatives with tailored chemical and biological properties, particularly in antimicrobial and anticancer drug development .

Scientific Research Applications

Pharmaceutical Development

AMTHQ has been investigated for its potential as a therapeutic agent due to its structural similarity to other quinazolinone derivatives known for diverse pharmacological activities. These include:

  • Antitumor Activity : Research indicates that quinazolinones can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Properties : AMTHQ has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies suggest that AMTHQ may exhibit antimicrobial properties, potentially useful in developing new antibiotics.

Chemical Synthesis

AMTHQ serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds through various chemical reactions:

  • Synthetic Routes : Common methods for synthesizing AMTHQ include cyclization reactions involving 2-aminobenzamide and acetone under acidic conditions. This approach can be optimized for higher yields using continuous flow reactors .
Reaction Type Reagents Conditions Major Products
OxidationPotassium permanganateVariesQuinazolinone derivatives
ReductionSodium borohydrideBasic/AcidicDihydroquinazolinone derivatives
SubstitutionAlkyl halidesBasic/AcidicModified quinazolinones

Biological Studies

The compound's interactions with biological macromolecules have been explored to understand its mechanism of action better:

  • Receptor Binding Studies : AMTHQ may bind to specific receptors or enzymes involved in inflammatory responses or microbial inhibition, providing insights into potential therapeutic targets.

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of quinazolinone derivatives, AMTHQ was tested against various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A research team evaluated the anti-inflammatory effects of AMTHQ in animal models. The findings demonstrated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one with analogous quinazolinone and related heterocyclic derivatives, focusing on structural features, physical properties, and functional implications.

Structural Analogs and Substituent Effects

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features References
This compound - C₉H₁₁N₃O 177.21 3-methyl, 6-amino Core tetrahydroquinazolinone scaffold -
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one 233775-53-6 C₁₀H₁₃N₃O 191.22 1,3-dimethyl, 6-amino Increased steric hindrance; soluble in DMSO
5-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one - C₉H₁₃N₃O 179.22 4,4-dimethyl, 5-amino Discontinued; unique substitution pattern
7-Bromo-1,2,3,4-tetrahydroquinazolin-2-one - C₈H₇BrN₂O 227.06 7-bromo Bromine enhances electrophilic reactivity
6-Amino-3-methylquinoxalin-2(1H)-one 161333-96-6 C₉H₉N₃O 175.19 Quinoxalinone core Adjacent nitrogen atoms alter electronic properties

Key Observations:

  • Ring System Differences: The quinoxalinone derivative (CAS 161333-96-6) shares a similar amino-methyl substitution but differs in ring structure, leading to distinct electronic properties due to adjacent nitrogen atoms .
  • Functional Group Impact : Bromine substitution in 7-bromo-1,2,3,4-tetrahydroquinazolin-2-one introduces a heavy atom, which may influence reactivity in cross-coupling reactions .

Hydrogen Bonding and Crystallinity

Evidence from allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one (a structurally distinct but related compound) reveals hydrogen-bonding interactions (e.g., N–H···O and N–H···N) critical for crystal packing and stability . While direct data for the target compound is unavailable, analogous quinazolinones likely exhibit similar intermolecular interactions, affecting solubility and melting points.

Biological Activity

6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one (AMTHQ) is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique tetrahydro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of AMTHQ, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.21 g/mol
  • Structure : The compound features an amino group at the 6-position and a methyl group at the 3-position of the quinazoline ring, contributing to its reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that AMTHQ exhibits significant anti-inflammatory effects. Its structural similarity to other quinazolinone derivatives suggests potential mechanisms of action involving modulation of inflammatory pathways. For instance, studies have shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

AMTHQ has demonstrated promising antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms. This activity positions AMTHQ as a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound's anticancer activity has also been explored, with findings indicating that it may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways affected by AMTHQ in different cancer types .

Although detailed mechanisms specific to AMTHQ are yet to be fully elucidated, its action is likely influenced by:

  • Binding Affinity : Interactions with specific receptors or enzymes involved in inflammatory responses or microbial inhibition.
  • Functional Groups : The presence of amino and carbonyl groups facilitates nucleophilic substitution and hydrogen bonding, enhancing solubility and bioavailability .

Comparative Analysis with Similar Compounds

The biological activity of AMTHQ can be compared with other quinazolinone derivatives:

Compound NameStructure TypeKey Features
6-AminoquinazolineQuinazoline derivativeSimilar biological activities
3-MethylquinazolinQuinazoline derivativeLacks tetrahydro configuration
2-Amino-5-methylbenzothiazoleBenzothiazole derivativeDifferent ring system but similar reactivity
7-Amino-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-onePyrrolopyrimidine derivativePotentially similar pharmacological effects

The unique tetrahydro structure of AMTHQ enhances its solubility and bioavailability compared to other derivatives.

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that AMTHQ significantly reduced edema and inflammation markers when administered during inflammatory challenges. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory therapeutic .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that AMTHQ inhibited bacterial growth at concentrations as low as 50 µg/mL. Further investigations into its mechanism indicated possible disruption of bacterial cell membrane integrity .
  • Cancer Cell Line Testing : Research involving human cancer cell lines showed that AMTHQ treatment resulted in a notable decrease in cell viability, with IC50 values indicating effective cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates among treated cells .

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., nitrobenzene, H₂SO₄) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
  • Waste Disposal : Neutralize acidic residues before disposal to comply with environmental regulations .

How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Advanced Research Focus
Yield optimization strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cyclocondensation .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions in multi-step syntheses .
  • Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion points.

What methodologies are recommended for studying structure-activity relationships (SAR) in biologically active derivatives?

Q. Advanced Research Focus

  • Functional Group Variation : Synthesize analogs with substituents at positions 3 and 6 (e.g., methyl, amino groups) to assess bioactivity trends .
  • Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays.
  • Molecular Docking : Use software like AutoDock to predict binding affinities with protein targets, guided by crystallographic data .

How should researchers address contradictions in solubility and bioavailability data for this compound?

Q. Advanced Research Focus

  • Solvent Screening : Test co-solvents (e.g., PEG-400) or pH-adjusted buffers to improve aqueous solubility .
  • Bioavailability Studies : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetic profiles to resolve discrepancies .
  • Polymorph Screening : Identify crystalline vs. amorphous forms via DSC/XRD, as polymorphs can alter solubility .

What alternative purification methods are viable for isolating this compound from complex reaction mixtures?

Q. Advanced Research Focus

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for high-purity isolation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the product vs. byproducts .
  • Centrifugal Partition Chromatography (CPC) : A solvent-free method for large-scale purification, avoiding silica gel adsorption issues.

How can computational modeling enhance the design of novel derivatives with improved stability?

Q. Advanced Research Focus

  • DFT Calculations : Predict thermodynamic stability of tautomers (e.g., keto-enol forms) and reaction intermediates .
  • MD Simulations : Model degradation pathways under physiological conditions (e.g., hydrolysis in aqueous media) .
  • QSAR Models : Corrogate electronic descriptors (HOMO-LUMO gaps) with experimental stability data to guide synthetic priorities.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Amino-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.